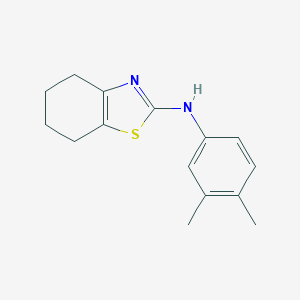
2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with dimethyl groups and a trichloro-oxopentan-yl side chain. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione typically involves multiple steps. One common method includes the alkylation of cyclohexane-1,3-dione with a suitable alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexane-1,3-dione, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloro group, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
科学的研究の応用
2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its trichloro group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function.
類似化合物との比較
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A structurally similar compound with different substituents.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: Another cyclohexane derivative with distinct functional groups.
Uniqueness
2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione is unique due to its trichloro-oxopentan-yl side chain, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C13H17Cl3O3 |
|---|---|
分子量 |
327.6g/mol |
IUPAC名 |
5,5-dimethyl-2-(1,1,1-trichloro-4-oxopentan-3-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H17Cl3O3/c1-7(17)8(4-13(14,15)16)11-9(18)5-12(2,3)6-10(11)19/h8,11H,4-6H2,1-3H3 |
InChIキー |
RIEWMHYKQFOXGC-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CC(Cl)(Cl)Cl)C1C(=O)CC(CC1=O)(C)C |
正規SMILES |
CC(=O)C(CC(Cl)(Cl)Cl)C1C(=O)CC(CC1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[2-(3-methoxyanilino)-2-oxoethyl] thiocarbamate](/img/structure/B394097.png)


![6-(3,4-dimethoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394102.png)
![3'-(3-fluorophenyl)-5'-methyl-1,3-dihydrospir(2H-indole-3,2'-[1,3]-thiazolidine)-2,4'-dione](/img/structure/B394103.png)
![2-amino-4-(3-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B394106.png)
![6-(2-chlorobenzylidene)-3-(2-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394107.png)
![3-(Isopropylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B394108.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B394110.png)
![2-(4-Tert-butylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B394111.png)
![Ethyl 4-[[3-(phenoxymethyl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]methyl]piperazine-1-carboxylate](/img/structure/B394113.png)
![3-(propan-2-ylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B394114.png)
![2-(benzylsulfanyl)-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B394115.png)
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl 4-(2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B394116.png)
